
2-(2-Aminoethyl)-6-chloroisoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethyl)-6-chloroisoindolin-1-one is a chemical compound that belongs to the class of isoindolinones. This compound is characterized by the presence of an aminoethyl group and a chlorine atom attached to the isoindolinone core. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-6-chloroisoindolin-1-one typically involves the reaction of 6-chloroisoindolin-1-one with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improves the overall yield and purity of the product. The use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form 2-(2-Aminoethyl)-6-chloroisoindoline.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 2-(2-Aminoethyl)-6-chloroisoindoline.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(2-Aminoethyl)-6-chloroisoindolin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethyl)-6-chloroisoindolin-1-one involves its interaction with specific molecular targets in the body. The aminoethyl group allows the compound to form hydrogen bonds with target proteins, potentially inhibiting their function. The chlorine atom may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2-(2-Aminoethyl)-isoindolin-1-one: Lacks the chlorine atom, which may affect its biological activity and solubility.
6-Chloroisoindolin-1-one: Lacks the aminoethyl group, which may reduce its ability to interact with biological targets.
2-(2-Aminoethyl)-6-bromoisoindolin-1-one: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological properties.
Uniqueness: 2-(2-Aminoethyl)-6-chloroisoindolin-1-one is unique due to the presence of both the aminoethyl group and the chlorine atom. This combination provides a balance of hydrophilic and lipophilic properties, enhancing its potential as a versatile compound in various applications.
Propriétés
Numéro CAS |
1807534-81-1 |
|---|---|
Formule moléculaire |
C10H11ClN2O |
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
2-(2-aminoethyl)-6-chloro-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11ClN2O/c11-8-2-1-7-6-13(4-3-12)10(14)9(7)5-8/h1-2,5H,3-4,6,12H2 |
Clé InChI |
LZNPSTZCEVNVEF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2)Cl)C(=O)N1CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12281664.png)
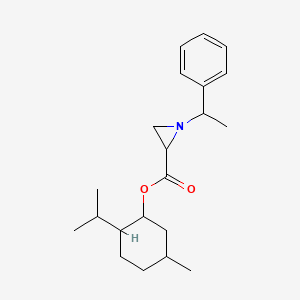

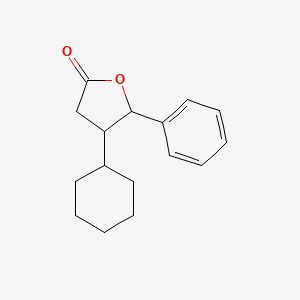
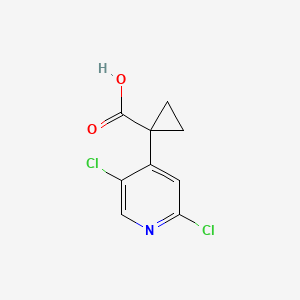


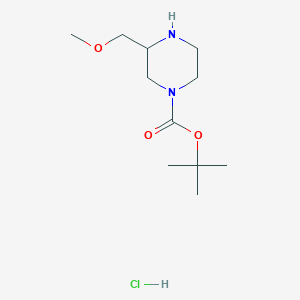

![3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B12281749.png)
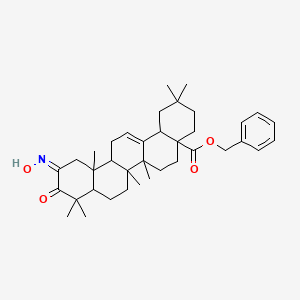


![(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12281763.png)
